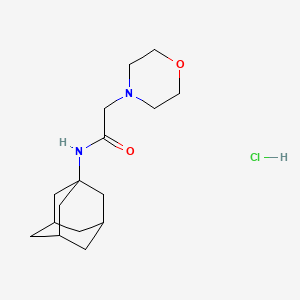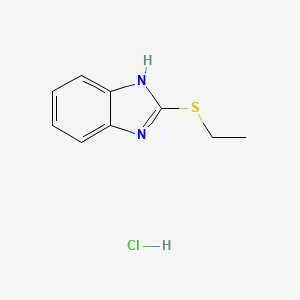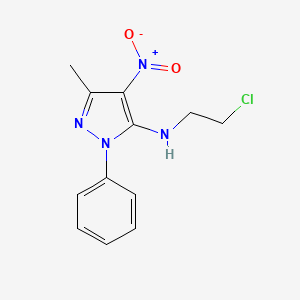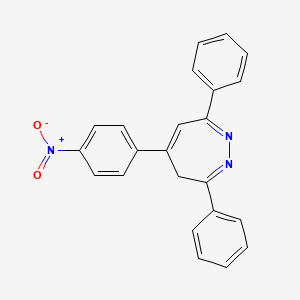![molecular formula C18H20Cl2 B1654721 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene CAS No. 263367-08-4](/img/structure/B1654721.png)
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Vue d'ensemble
Description
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a highly methylated benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene typically involves the chlorination of a precursor compound followed by methylation. One common method starts with the chlorination of 4-chlorobenzyl chloride, which is then subjected to Friedel-Crafts alkylation using pentamethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetone, and mild heating.
Oxidation: Potassium permanganate, acidic or basic aqueous solutions, and controlled temperatures.
Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.
Major Products:
Substitution: Derivatives with nucleophilic groups replacing chlorine.
Oxidation: Alcohols or carboxylic acids.
Reduction: Dechlorinated hydrocarbons.
Applications De Recherche Scientifique
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds, particularly in the development of antihistamines and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is employed in studying the interactions of chlorinated aromatic compounds with biological systems, providing insights into their metabolic pathways and potential toxicological effects.
Mécanisme D'action
The mechanism of action of 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, thereby modulating their activity. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the methyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
1-[Chloro(4-chlorophenyl)methyl]benzene: Lacks the extensive methylation, resulting in different physical and chemical properties.
2,3,4,5,6-Pentamethylbenzyl chloride: Similar methylation pattern but lacks the chlorinated phenyl group.
4-Chlorobenzyl chloride: A simpler structure with only one chlorinated phenyl group and no methylation.
Uniqueness: 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene is unique due to its combination of extensive methylation and chlorination, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1-[chloro-(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAHTWLVQCDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(C2=CC=C(C=C2)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380227 | |
| Record name | 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263367-08-4 | |
| Record name | 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)
![3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654640.png)




![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)



![2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol](/img/structure/B1654655.png)
![13,15-Dichloro-8-methyl-4,6-diphenyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654656.png)
![14-Methoxy-8-methyl-4,6-diphenyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654657.png)
![15-Fluoro-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654660.png)
